N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C20H14ClN5O3S2 and its molecular weight is 471.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Selective Serotonin Receptor Antagonism
Research has demonstrated the preparation of various 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, including derivatives similar to N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine. These compounds have been evaluated for their affinity and selectivity towards serotonin 5-HT6 receptors. Such derivatives show promise as potent and selective 5-HT6 receptor antagonists, indicating potential applications in the development of therapeutic agents targeting neurological disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Substituted tricyclic compounds, including thieno[2,3-d]pyrimidines derivatives, have been synthesized and assessed for their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, which suggest their potential utility in developing new antimicrobial agents (Mittal et al., 2011).
Crystal Structure and Anticancer Activity
The crystal structure of closely related compounds to this compound has been elucidated, revealing insights into their chemical properties and interactions. These compounds also exhibit moderate anticancer activities, highlighting their potential in cancer research and therapy development (Lu Jiu-fu et al., 2015).
Herbicidal and Antitumor Activities
Compounds within the same chemical family have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential as agricultural chemicals. Additionally, derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors, indicating their potential in antitumor therapies (Moran, 2003); (Shaaban et al., 2011).
Properties
IUPAC Name |
10-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O3S2/c1-29-16-8-7-12(11-14(16)21)22-18-17-15(9-10-30-17)26-19(23-18)20(24-25-26)31(27,28)13-5-3-2-4-6-13/h2-11H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMMQLVFHAUIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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